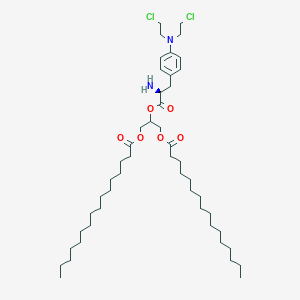
2,3-二氟苯乙腈
描述
2,3-Difluorophenylacetonitrile is a chemical compound that is part of the broader family of nitriles, which are organic compounds containing the cyano group (-C≡N) attached to an alkyl group. In this case, the alkyl group is a phenyl ring substituted with two fluorine atoms at the 2nd and 3rd positions. While the provided papers do not directly discuss 2,3-difluorophenylacetonitrile, they do provide insights into related compounds and their synthesis, structure, and reactivity, which can be informative for understanding 2,3-difluorophenylacetonitrile.
Synthesis Analysis
The synthesis of difluorophenylacetonitriles can be complex, involving multiple steps and reagents. For instance, the synthesis of a related compound, 2,4-difluorophenylacetonitrile, involves the reduction of 2,4-difluorobenzaldehyde, followed by chlorination and cyanation in a one-pot process . Another related compound, difluoro(trimethylsilyl)acetonitrile, is synthesized by inserting difluorocarbene into silyl cyanide . These methods suggest that the synthesis of 2,3-difluorophenylacetonitrile might also involve halogenated intermediates and the introduction of the cyano group through reactions with sources of cyanide.
Molecular Structure Analysis
The molecular structure of difluorophenylacetonitriles is characterized by the presence of a phenyl ring with two fluorine substituents and a nitrile group. The electronic effects of the fluorine atoms and the nitrile group can influence the reactivity and physical properties of the molecule. For example, the presence of fluorine can increase the acidity of adjacent hydrogen atoms and affect the electron distribution in the aromatic ring .
Chemical Reactions Analysis
Difluorophenylacetonitriles can participate in various chemical reactions due to the reactivity of the nitrile group. For example, difluoro(trimethylsilyl)acetonitrile acts as a cyanodifluoromethylating reagent towards aldehydes and imines . The reactivity of pentafluorophenylacetonitrile with guanidine-like bases, resulting in the formation of dimers and oligomers, suggests that 2,3-difluorophenylacetonitrile could also undergo reactions with nucleophiles to form new carbon-nitrogen bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of difluorophenylacetonitriles are influenced by the presence of the fluorine atoms and the nitrile group. Fluorine atoms are highly electronegative, which can lead to increased polarity and potentially affect the boiling point, solubility, and stability of the compound. The nitrile group can engage in hydrogen bonding and dipole-dipole interactions, which can also impact the compound's physical properties and its solubility in organic solvents .
科学研究应用
合成方法
- 氟化衍生物的合成:研究已经证明了合成氟化合物如2,4-二氟苯乙腈的方法,这可能与合成2,3-二氟苯乙腈相关。这些方法涉及还原、氯化和氰化等步骤,表明了创造类似二氟化合物的潜在途径(Li Han-wei, 2009)。
化学分析和检测
- 用于羧酸的液相色谱法:氟化合物如2,3-二氟苯乙腈可能被用于液相色谱法检测羧酸。这种应用在生物分析化学中具有重要意义(Y. Yasaka et al., 1990)。
材料科学
- 聚合物研究:在聚合物科学中,氟化合物,可能包括2,3-二氟苯乙腈,对于创造具有独特性能的各种聚合物至关重要。这些化合物在研究导电聚合物及其电化学行为中非常重要(H. Sharma & Su-Moon Park, 2004)。
氟化方法
- 二氟甲基化反应:二氟甲基化过程,可能与合成或改性2,3-二氟苯乙腈相关,对于制备用于制药和其他行业的含氟化合物至关重要。这突显了氟化合物在各种化学反应中的重要性(Jinbo Hu et al., 2009)。
生物医学应用
- 生物学成像和检测:氟化合物,可能包括2,3-二氟苯乙腈,已被用于开发用于生物成像的发光、双金属配合物。这种应用对于理解细胞机制和进行生物医学研究至关重要(Rebeca G Balasingham et al., 2012)。
安全和危害
2,3-Difluorophenylacetonitrile is classified as toxic and can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
属性
IUPAC Name |
2-(2,3-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRCHGRRMKOSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333858 | |
| Record name | 2,3-Difluorophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluorophenylacetonitrile | |
CAS RN |
145689-34-5 | |
| Record name | 2,3-Difluorobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145689-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluorophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluorophenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)






![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)





